molecular formula C11H9ClFNO B11881574 1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one

1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one

Cat. No.: B11881574
M. Wt: 225.64 g/mol
InChI Key: SQKABQWZQJLEQU-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a unique structure with a chloro and fluoro substituent on the indole ring, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-5-fluoroindole and propan-2-one.

    Reaction Conditions: The key step involves the reaction of 6-chloro-5-fluoroindole with propan-2-one under acidic or basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of 1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-ol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-5-fluoro-1H-indol-1-yl)propan-2-one is unique due to the presence of both chloro and fluoro substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct properties compared to other indole derivatives.

Properties

Molecular Formula

C11H9ClFNO

Molecular Weight

225.64 g/mol

IUPAC Name

1-(6-chloro-5-fluoroindol-1-yl)propan-2-one

InChI

InChI=1S/C11H9ClFNO/c1-7(15)6-14-3-2-8-4-10(13)9(12)5-11(8)14/h2-5H,6H2,1H3

InChI Key

SQKABQWZQJLEQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=CC2=CC(=C(C=C21)Cl)F

Origin of Product

United States

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